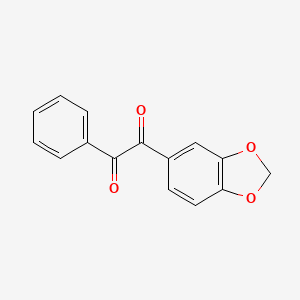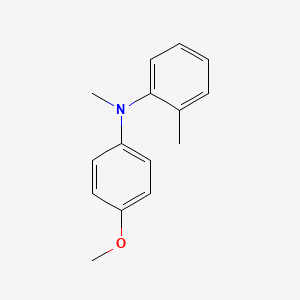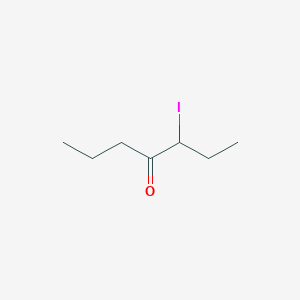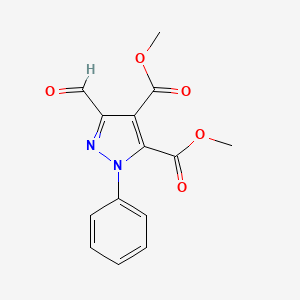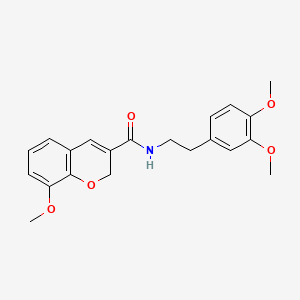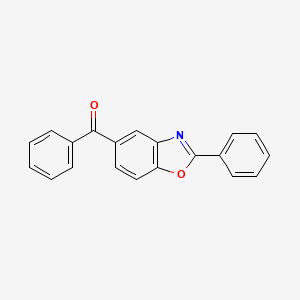![molecular formula C16H18Cl3N2O3P B14423097 Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate CAS No. 80984-92-5](/img/structure/B14423097.png)
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is a complex organophosphorus compound It is characterized by the presence of both chloro and phosphorochloridate groups, making it a unique entity in the realm of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate typically involves multiple steps. One common method includes the reaction of N-methyl-N-phenylmethaniminium chloride with phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product. Safety measures are paramount due to the reactive nature of the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphorochloridate derivatives.
Reduction: This can result in the formation of simpler organophosphorus compounds.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridate derivatives, while substitution reactions can produce a variety of functionalized organophosphorus compounds.
Scientific Research Applications
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate involves its interaction with molecular targets such as enzymes and proteins. The chloro and phosphorochloridate groups play a crucial role in these interactions, often leading to the inhibition or modification of enzyme activity. The compound can also interact with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Bis(dimethylamino)phosphorochloridate: This compound shares the phosphorochloridate group but differs in the presence of dimethylamino groups instead of chloro and N-methyl-N-phenylmethaniminium groups.
Bis(2,2,2-trichloroethyl) phosphorochloridate: This compound also contains the phosphorochloridate group but has trichloroethyl groups instead of the chloro and N-methyl-N-phenylmethaniminium groups.
Uniqueness
Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
80984-92-5 |
|---|---|
Molecular Formula |
C16H18Cl3N2O3P |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
chloro-dioxido-oxo-λ5-phosphane;chloromethylidene-methyl-phenylazanium |
InChI |
InChI=1S/2C8H9ClN.ClH2O3P/c2*1-10(7-9)8-5-3-2-4-6-8;1-5(2,3)4/h2*2-7H,1H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI Key |
GCILNXANELNGJI-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](=CCl)C1=CC=CC=C1.C[N+](=CCl)C1=CC=CC=C1.[O-]P(=O)([O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


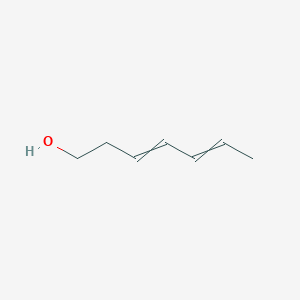
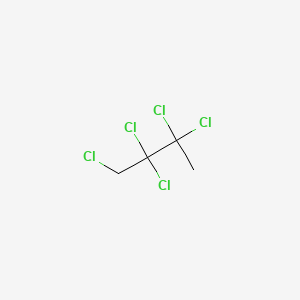
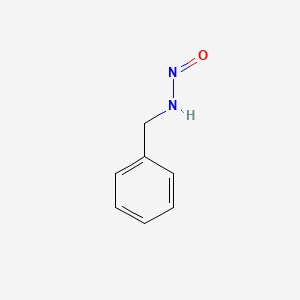
![4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14423040.png)
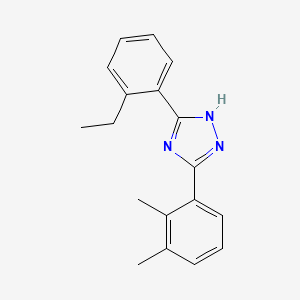
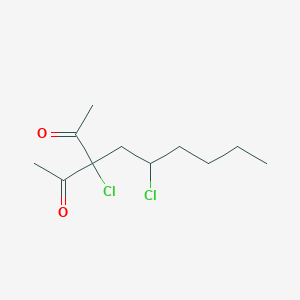
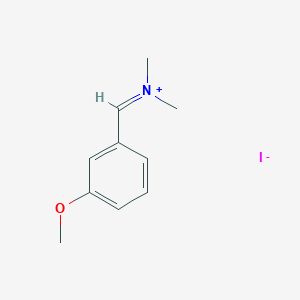
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
